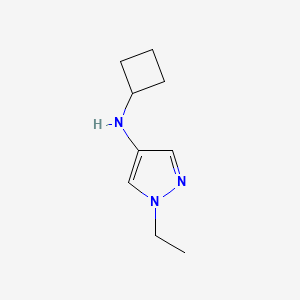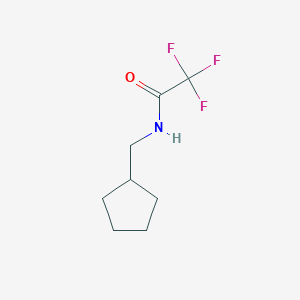![molecular formula C9H8ClN3S B12091310 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the synthesis of thieno[3,2-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. This intermediate is then converted to 2,4-dichlorothieno[3,2-d]pyrimidine using phosphorus oxychloride (POCl3). Finally, the dichloride is treated with cyclopropylamine in N,N-dimethylformamide (DMF) at elevated temperatures to yield the target compound .
Chemical Reactions Analysis
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby inhibiting its activity. This inhibition can lead to the disruption of essential cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine can be compared to other thienopyrimidine derivatives, such as:
2-chloro-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine: Similar in structure but with different biological activities.
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another heterocyclic compound with distinct chemical and biological properties.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity, highlighting the diverse applications of pyrimidine derivatives.
These comparisons highlight the unique properties of this compound, particularly its broad-spectrum antimicrobial and anticancer activities.
Properties
Molecular Formula |
C9H8ClN3S |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-9-12-6-3-4-14-7(6)8(13-9)11-5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
RFKVXCNCMCCPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)


![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)




